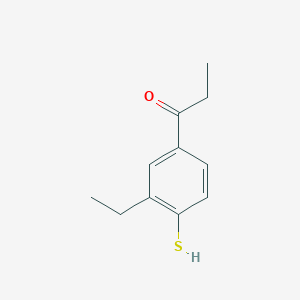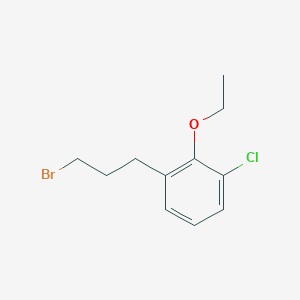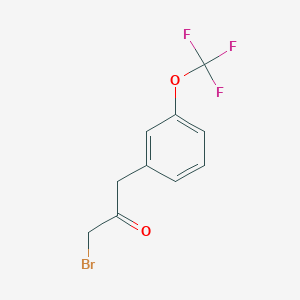
CID 53400476
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 53400476” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 53400476 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts may be used to facilitate the reactions.
Purification: After the reactions are complete, the product is purified using techniques such as chromatography or recrystallization to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to ensure high yield and purity. Industrial production methods may include:
Batch Processing: Large quantities of reactants are processed in batches, with each batch undergoing the same series of reactions and purification steps.
Continuous Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
CID 53400476 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, resulting in the formation of new functional groups.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, leading to changes in the compound’s structure.
Substitution: In substitution reactions, one functional group is replaced by another, altering the compound’s properties.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon or platinum may be employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
CID 53400476 has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of CID 53400476 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity and affecting cellular processes.
Pathways: this compound can modulate various biochemical pathways, leading to changes in cell function and behavior.
Comparaison Avec Des Composés Similaires
CID 53400476 can be compared to other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include CID 2632, CID 6540461, CID 5362065, and CID 5479530.
Uniqueness: this compound may have unique properties, such as higher potency or selectivity, making it more effective in certain applications.
Propriétés
Formule moléculaire |
C9H18O2Si |
|---|---|
Poids moléculaire |
186.32 g/mol |
InChI |
InChI=1S/C9H18O2Si/c1-10-9(11-2)12-8-6-4-3-5-7-8/h8-9H,3-7H2,1-2H3 |
Clé InChI |
DLAKGULLTNZTGM-UHFFFAOYSA-N |
SMILES canonique |
COC(OC)[Si]C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-(6-Ethoxybenzo[d]thiazol-2-yl)-1h-imidazole-1-carbothioamide](/img/structure/B14051706.png)
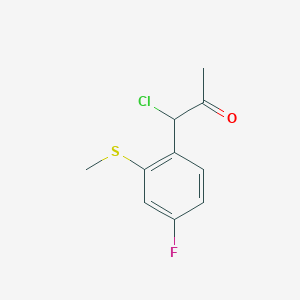
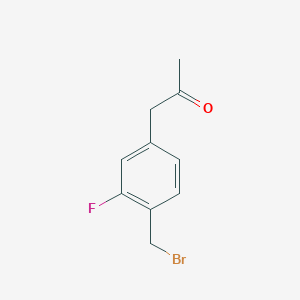
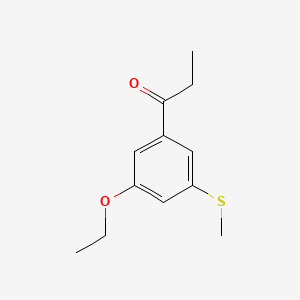
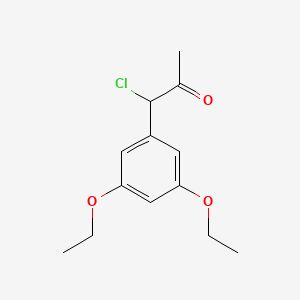
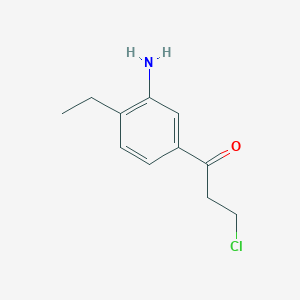
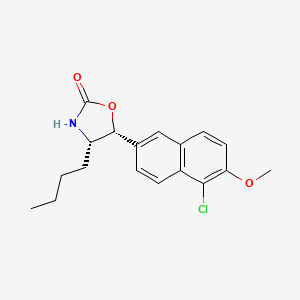

![(1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B14051752.png)

